molecular formula C15H15FN2O2S B2580931 1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-37-0

1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2580931
CAS No.: 927996-37-0
M. Wt: 306.36
InChI Key: ICGYASYYRGZLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the linear formula C15H14FNO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe, based on a derivative structure related to "1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine," was developed for detecting DTT (1, 4-dithiothreitol). This probe employs the sulfoxide group for fast and selective detection, showing promise in biological applications such as cell imaging with low cytotoxicity (Sun et al., 2018).

Molecular Structure Analysis

Research on derivatives of 4-fluoro-5-sulfonylisoquinoline provides insights into molecular conformations and intramolecular interactions, which are crucial for understanding the chemical behavior and potential pharmacological interactions of these compounds (Ohba et al., 2012).

Inhibitors of Phenylethanolamine N-Methyltransferase

Compounds structurally related to "this compound" have been studied as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), with implications for treating disorders related to this enzyme's activity (Grunewald et al., 2006).

Asymmetric Synthesis of 1-Aryltetrahydroisoquinolines

A novel method for the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, involving the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines, showcases the synthetic versatility of compounds within the same chemical family (Wünsch et al., 1999).

Antimicrobial Activity

Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential as antimicrobial agents with varying efficacy against bacterial and fungal strains (Janakiramudu et al., 2017).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-12-3-6-14(7-4-12)21(19,20)18-9-1-2-11-10-13(17)5-8-15(11)18/h3-8,10H,1-2,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYASYYRGZLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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